8-Hydroxyguanosine

Descripción general

Descripción

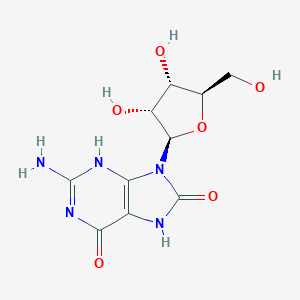

8-Hydroxyguanosine (8-OHG) is an oxidized nucleoside formed via hydroxyl radical attack on the C8 position of guanosine in RNA, serving as a biomarker of RNA oxidative damage . Elevated levels of 8-OHG are observed in neurodegenerative diseases (e.g., Alzheimer’s and Parkinson’s) and under conditions of chronic oxidative stress, such as glucocorticoid-induced ROS production . Additionally, 8-OHG stimulates B-cell proliferation and differentiation, implicating it in immune modulation .

Métodos De Preparación

Chemical Synthesis of 8-Hydroxyguanosine

Oxygen Radical-Mediated Hydroxylation

The foundational method for 8-OH-Guo synthesis involves the reaction of guanine derivatives with oxygen radicals. In seminal work by Kasai et al., isopropylideneguanosine was treated with heated glucose, a model compound for endogenous radical generation . This reaction produced 8-hydroxyisopropylideneguanosine as a primary adduct, confirmed via HPLC isolation and structural characterization using NMR and mass spectrometry . The procedure involves:

-

Reaction Conditions : 100 mM isopropylideneguanosine in phosphate buffer (pH 7.4) incubated with 10% (w/v) heated glucose at 37°C for 24 hours.

-

Yield : ~15–20% conversion to 8-hydroxyisopropylideneguanosine, with subsequent deprotection yielding 8-OH-Guo .

This method underscores the role of endogenous oxidative stress in 8-OH-Guo formation and provides a pathway for simulating physiological damage in vitro.

Halogenation-Dehalogenation Strategy

A more controlled approach employs 8-bromoguanosine as a precursor. Morio Ikehara’s group demonstrated that nucleophilic substitution of the bromine atom at the C8 position with hydroxide ions yields 8-OH-Guo . The steps include:

-

Bromination : Treat guanosine with N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C for 2 hours.

-

Hydrolysis : React 8-bromoguanosine with 1 M NaOH at 60°C for 30 minutes.

-

Purification : Isolate the product using reverse-phase HPLC (C18 column, 10–40% methanol gradient) .

This method achieves higher yields (~45–50%) and is widely adopted for large-scale synthesis .

Enzymatic and In Vivo Preparation Methods

Oxidative Damage Induction in Biological Systems

8-OH-Guo can be generated in vivo by exposing organisms to ionizing radiation or chemical oxidants. For example, γ-irradiation of mice at 5 Gy increased hepatic 8-OH-Guo levels by 3.5-fold within 4 hours, as quantified via electrochemical detection . Key parameters include:

-

Tissue Processing : Homogenize liver tissue in 10 mM Tris-HCl (pH 7.4) with 1 mM EDTA.

-

DNA Extraction : Use phenol-chloroform extraction followed by RNase A treatment to isolate genomic DNA .

-

Enzymatic Digestion : Digest DNA with nuclease P1 (10 U/μg DNA) and alkaline phosphatase (1 U/μg DNA) to release nucleosides .

This approach is invaluable for studying oxidative stress but requires stringent controls to avoid artifactual oxidation during sample preparation .

Purification and Analytical Validation

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC remains the gold standard for purifying 8-OH-Guo. A typical protocol uses:

-

Column : C18 (5 μm, 4.6 × 250 mm).

-

Mobile Phase : 10 mM ammonium acetate (pH 5.1) with a 5–25% methanol gradient over 30 minutes.

-

Detection : UV absorbance at 254 nm and electrochemical detection at +300 mV for enhanced sensitivity .

Mass Spectrometric Confirmation

Electrospray ionization mass spectrometry (ESI-MS) provides definitive structural validation. For 8-OH-Guo, the observed molecular ion [M+H]⁺ appears at m/z 300.1, with fragmentation peaks at m/z 168.0 (guanine moiety) and m/z 132.1 (ribose) .

Comparative Analysis of Synthesis Methods

The table below summarizes key parameters for major preparation strategies:

*Purity reflects post-digestion recovery from biological matrices.

Challenges and Optimization Strategies

Minimizing Artifactual Oxidation

During ex vivo preparation, 8-OH-Guo can form spuriously via autoxidation of guanine residues. To mitigate this:

-

Add metal chelators (e.g., 1 mM EDTA) to buffers.

-

Use antioxidant cocktails (e.g., 0.1% butylated hydroxytoluene) .

Scaling Up Production

For milligram-scale synthesis, the bromination method is preferred due to its reproducibility. Recent optimizations include:

Análisis De Reacciones Químicas

Tipos de reacciones: Topotecan-d6 experimenta diversas reacciones químicas, entre ellas:

Oxidación: Topotecan-d6 se puede oxidar para formar su derivado quinona correspondiente.

Reducción: Las reacciones de reducción pueden convertir el topotecan-d6 en su forma hidroquinona.

Sustitución: Las reacciones de sustitución pueden ocurrir en los grupos amino o hidroxilo de la molécula.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Los reactivos como los haluros de alquilo y los cloruros de acilo se emplean para las reacciones de sustitución.

Productos principales: Los principales productos formados a partir de estas reacciones incluyen varios derivados de topotecan-d6, como sus formas quinona e hidroquinona, así como análogos sustituidos .

4. Aplicaciones en la investigación científica

Topotecan-d6 tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como estándar interno en espectrometría de masas para la cuantificación precisa de topotecan en diversas muestras.

Biología: Se emplea en estudios que investigan la farmacocinética y el metabolismo de topotecan.

Medicina: Se utiliza en investigación del cáncer para estudiar la eficacia y el mecanismo de acción de topotecan en el tratamiento de diversos cánceres, como el de ovario, el de pulmón de células pequeñas y el de cuello uterino.

Industria: Se aplica en el desarrollo y control de calidad de formulaciones farmacéuticas que contienen topotecan .

Aplicaciones Científicas De Investigación

Biomarker for Oxidative Stress and DNA Damage

8-OHG is primarily recognized for its role as a biomarker indicating oxidative damage to nucleic acids. It is generated through the oxidation of RNA and serves as a crucial indicator in studies examining the effects of oxidative stress on cellular components.

- Cancer Research : Elevated levels of 8-OHG have been linked to various cancers, making it a valuable marker for assessing oxidative damage associated with carcinogenesis. Studies indicate that urinary levels of 8-OHG can help evaluate cancer risk, particularly in patients exposed to carcinogenic agents like tobacco smoke and heavy metals .

- Neurodegenerative Diseases : Research has shown increased levels of oxidatively modified nucleosides, including 8-OHG, in cerebrospinal fluid from patients with Alzheimer's and Parkinson's diseases. This suggests a potential role for 8-OHG in understanding the pathophysiology of these conditions .

Aging and Cellular Senescence

The accumulation of oxidative DNA damage, indicated by elevated levels of 8-OHG, has been implicated in the aging process. Studies have demonstrated that higher concentrations of this biomarker correlate with age-related cellular changes and senescence.

- Age-Dependent Studies : Research has utilized high-performance liquid chromatography (HPLC) methods to assess organ-specific levels of 8-OHG across different ages, revealing insights into how oxidative stress impacts aging at the cellular level .

Methodological Advances in Measurement

The accurate quantification of 8-OHG is critical for its application in research. Various analytical techniques have been developed to enhance measurement precision:

- High-Performance Liquid Chromatography (HPLC) : HPLC coupled with electrochemical detection has emerged as a standard method for quantifying 8-OHG levels in biological samples .

- Immunohistochemical Techniques : These techniques allow for the visualization of 8-OHG within tissues, facilitating studies on its distribution and association with disease states .

Case Studies Highlighting Clinical Relevance

Numerous studies illustrate the clinical implications of measuring 8-OHG:

- Nephrolithiasis : A study found significantly elevated urinary levels of 8-OHG in patients with nephrolithiasis compared to healthy controls. This suggests that oxidative DNA damage may play a role in kidney stone formation, highlighting the potential use of 8-OHG as a diagnostic marker .

- Colorectal Cancer : Immunohistochemical analysis of tumor samples revealed that higher levels of 8-oxo-7,8-dihydro-2'-deoxyguanosine (a related compound) correlate with tumor grade and patient survival outcomes in colorectal cancer cases. This underscores the importance of oxidative damage markers in cancer prognosis .

Summary Table of Applications

Mecanismo De Acción

Topotecan-d6, al igual que el topotecan, ejerce sus efectos inhibiendo la topoisomerasa I del ADN. Esta enzima es responsable de aliviar la tensión torsional en el ADN induciendo roturas de cadena sencilla reversibles. Topotecan-d6 se une al complejo topoisomerasa I-ADN, impidiendo la religación de estas roturas de cadena sencilla. Esto da lugar a la acumulación de complejos escindibles y roturas de cadena sencilla de ADN, lo que en última instancia conduce a la muerte celular. El compuesto es particularmente eficaz durante la fase S del ciclo celular .

Comparación Con Compuestos Similares

Comparison with Similar Oxidized Nucleobases and Nucleosides

Structural and Functional Differences

The table below summarizes key distinctions between 8-OHG and analogous compounds:

Mechanistic and Clinical Insights

8-OHdG vs. 8-OHG

- 8-OHdG is a DNA lesion repaired by base excision pathways (e.g., OGG1 glycosylase). Elevated urinary 8-OHdG correlates with cardiovascular disease (CVD), diabetic nephropathy, and metal toxicity . Its detection via monoclonal antibody N45.1 avoids artifactual oxidation during DNA extraction .

- It accumulates in chronic oxidative stress and is implicated in autoimmune diseases (e.g., systemic lupus erythematosus) via immune complex formation .

8-oxoG vs. 8-OHG

- 8-oxoG exhibits higher reactivity than 8-OHG, generating hydroperoxide-like derivatives (8-oxoG*) that amplify oxidative stress . Unlike 8-OHdG, 8-oxoG in DNA pairs with adenine, causing G→T transversions during replication .

Repair and Mutator Phenotypes

- Defective repair of 8-OHG and 8-oxoG contributes to microsatellite stable (MSS) colorectal cancer via transversion mutations and reduced MutY homolog (MYH) activity .

Detection and Methodological Considerations

- 8-OHdG: Quantified in urine/serum via HPLC-ECD or ELISA. Conflicting studies note high interindividual variability (e.g., Ni-Cr alloy users vs. controls) .

- 8-OHG : Detected in cerebrospinal fluid or tissue extracts using mass spectrometry. Levels increase with hydrogen peroxide exposure in HeLa cells .

- 8-oxoG : Measured via fluorescence assays (e.g., Amplex Red) due to its reactivity with hydroperoxides .

Q & A

Basic Research Questions

Q. What are the primary methodologies for detecting 8-hydroxyguanosine in cellular RNA, and how are they validated?

Detection of 8-OHG involves techniques like immunohistochemistry (IHC) with monoclonal antibodies (e.g., clones 1F7 or 15A3) and ELISA (e.g., Elabscience® kits). Validation includes:

- Pre-treatment with RNase to confirm RNA-specific signals, as DNase pre-treatment shows minimal effect .

- Cross-reactivity checks with structurally similar molecules (e.g., 8-hydroxy-2'-deoxyguanosine) using competitive inhibition assays .

- Calibration against synthetic 8-OHG standards (>98% purity) to ensure specificity .

Q. Which experimental models are optimal for studying 8-OHG as a marker of oxidative RNA damage?

- In vitro models : HeLa cells treated with hydrogen peroxide (H₂O₂) show dose-dependent increases in 8-OHG, validated via HPLC-EC (electrochemical detection) .

- In vivo models : Postmortem brain tissues from Alzheimer’s or Parkinson’s patients reveal elevated 8-OHG in neurons, particularly in the hippocampus and cortex .

- Rodent models (e.g., gamma-irradiated mice) demonstrate 8-OHG repair kinetics, highlighting species-specific metabolic differences in oxidative damage .

Q. How should researchers prepare biological samples to minimize artifactual 8-OHG formation during analysis?

- Avoid prolonged exposure to ambient oxygen during tissue homogenization.

- Use antioxidant buffers (e.g., 0.1% butylated hydroxytoluene) to prevent ex vivo oxidation .

- Store samples at -80°C in RNA-stabilizing reagents (e.g., RNAlater®) to preserve integrity .

Advanced Research Questions

Q. How can conflicting data on 8-OHG levels in serum versus cerebrospinal fluid (CSF) in neurodegenerative diseases be resolved?

- Compartmental specificity : 8-OHG in CSF reflects localized neuronal RNA damage (e.g., 3-fold elevation in Parkinson’s CSF vs. controls), whereas serum levels may not correlate due to systemic antioxidant buffering .

- Methodological variables : Differences in ELISA kit sensitivity (e.g., inter-assay CV >15% in some kits) and sample handling (e.g., hemolysis in serum) contribute to discrepancies .

Q. What experimental evidence supports 8-OHG as a driver of B-cell proliferation, and how does this intersect with oxidative stress pathways?

- Mechanistic studies : 8-OHG stimulates B-cell proliferation via TLR7/8 activation , triggering NF-κB and MAPK pathways. This is dose-dependent (EC₅₀ ~10 µM) and validated using knockout models .

- Contradictions : While 8-OHG promotes proliferation, chronic exposure induces apoptosis in B-cells via p53 activation, requiring careful dose-response profiling in experimental designs .

Q. Why do in vitro and in vivo models show orders-of-magnitude differences in 8-OHG repair efficiency?

- In vitro limitations : X-ray-irradiated HeLa cells show ~1,000x higher 8-OHG levels than in vivo models due to absent repair enzymes in culture conditions .

- In vivo repair pathways : Mouse liver exhibits rapid 8-OHG clearance via glycosylases (e.g., OGG1), detectable within 24 hours post-irradiation .

Q. Methodological Challenges & Best Practices

Q. What are the limitations of using 8-OHG as a standalone biomarker for oxidative stress in clinical studies?

- Confounding factors : Co-existing lipid peroxidation (e.g., 4-HNE) or metal ions (e.g., Fe²⁺) can artificially elevate 8-OHG in non-RNA compartments .

- Complementary markers : Pair 8-OHG with 8-hydroxy-2'-deoxyguanosine (8-OHdG) for DNA-specific damage or F2-isoprostanes for lipid peroxidation .

Q. How can researchers address reproducibility issues in 8-OHG quantification across laboratories?

- Standardized protocols : Adopt consensus guidelines for RNA extraction (e.g., guanidinium thiocyanate-phenol-chloroform method) .

- Inter-laboratory validation : Share aliquots of synthetic 8-OHG (CAS 3868-31-3) as reference material to calibrate assays .

Q. Data Interpretation & Contradictions

Q. Why do some studies report no significant 8-OHG elevation in Parkinson’s serum despite CSF evidence?

- Blood-brain barrier (BBB) selectivity : 8-OHG in CSF may not equilibrate with serum due to BBB impermeability, necessitating CSF-specific sampling in neurodegenerative studies .

Q. How does 8-OHG’s role in RNA damage contrast with its proposed signaling functions in immune activation?

Propiedades

IUPAC Name |

2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,7-dihydropurine-6,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O6/c11-9-13-6-3(7(19)14-9)12-10(20)15(6)8-5(18)4(17)2(1-16)21-8/h2,4-5,8,16-18H,1H2,(H,12,20)(H3,11,13,14,19)/t2-,4-,5-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPGSEBKFEJEOSA-UMMCILCDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)NC2=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)NC(=N3)N)NC2=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 8-Hydroxyguanosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002044 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3868-31-3 | |

| Record name | 8-Hydroxyguanosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3868-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Hydroxyguanosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003868313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Purine-6,8(1H,9H)-dione, 2-amino-9-beta-D-ribofuranosyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-Hydroxyguanosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002044 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.